molecular formula C18H12ClNO3S2 B2515894 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one CAS No. 882082-97-5

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B2515894
CAS No.: 882082-97-5
M. Wt: 389.87
InChI Key: SAKNCVHTSCGFAH-MHWRWJLKSA-N
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Description

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one is a thiazolidinone derivative characterized by a 2-thioxo-1,3-thiazolan-4-one core. Key structural features include a 4-chlorophenyl group at position 3 and a 2,3-dihydro-1,4-benzodioxin-6-ylmethylene substituent at position 4.

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKNCVHTSCGFAH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one (CAS No. 882082-97-5) is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's unique structure combines a chlorophenyl group with a benzodioxin moiety, which may contribute to its pharmacological properties.

The molecular formula of the compound is C18H12ClNO3S2C_{18}H_{12}ClNO_3S_2, with a molar mass of approximately 389.88 g/mol. Key physical properties include:

  • Density : 1.56 g/cm³ (predicted)
  • Boiling Point : 552.9 °C (predicted)
  • pKa : -2.06 (predicted) .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives often exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target compound have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

Case Studies

  • Antimicrobial Evaluation : A study on thiazolidinone derivatives demonstrated that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against S. aureus strains harboring the mecA gene, which confers resistance to beta-lactam antibiotics .
  • Broad-Spectrum Activity : Another investigation into related thiazolidinones found that they exhibited moderate to good antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored:

In Vitro Studies

  • Cell Viability Assays : In studies involving Caco-2 human colorectal cancer cells, derivatives showed a significant reduction in cell viability (39.8% compared to the untreated control). This suggests that the compound may induce cytotoxic effects on cancer cells .
  • Comparative Analysis : Compounds with similar thiazolidinone structures demonstrated varied anticancer activities across different cell lines. For example, some derivatives reduced viability in A549 lung cancer cells significantly .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often influenced by their structural features:

  • The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
  • Substituents on the benzodioxin ring can modulate cytotoxic effects against cancer cells .

Summary of Biological Activities

Activity Type Tested Against MIC/Effectiveness
AntimicrobialS. aureusMIC = 8 µg/mL
AnticancerCaco-2 cellsCell viability = 39.8%
AnticancerA549 cellsSignificant reduction observed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one. In vitro tests demonstrate its efficacy against various bacterial strains. For instance:

  • Study Findings : A study published in Pharmaceuticals evaluated a series of thiazolidinone derivatives for their antimicrobial activity. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Research indicates that it may act as a potential inhibitor of cancer cell proliferation.

  • Case Study : A recent investigation into the structure-activity relationship (SAR) of thiazolidinone derivatives revealed that modifications at specific positions could enhance cytotoxicity against cancer cell lines. The compound showed promising results in inhibiting cell growth in vitro .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving cyclization reactions with thioketones and benzodioxins.

Synthetic Route Overview

StepReaction TypeReagents/Conditions
1CyclizationThioketone + benzodioxin under heat
2PurificationCrystallization or chromatography

Comparison with Similar Compounds

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

  • Core Structure: Imidazo[1,5-a]quinazolinone (distinct from thiazolidinone).
  • Substituents : 4-Chlorophenyl at position 3a and a thioamide group.
  • Synthesis: Reacted 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N'-dithiocarbonyldiimidazole.
  • Key Feature : DFT-NMR confirmed the thioacetamide tautomer, critical for stability .

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

  • Core Structure: 4-Thiazolidinone with dual arylidene-hydrazono substituents.
  • Substituents : 4-Hydroxyphenyl at position 3 and 4-methoxyphenyl groups at positions 2 and 5.
  • Synthesis : Reflux of thiosemicarbazide, chloroacetic acid, and oxocompounds in DMF/acetic acid.
  • Key Feature : Polar hydroxyl and methoxy groups may enhance solubility but reduce membrane permeability compared to chlorophenyl/benzodioxin derivatives .

(5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9c)

  • Core Structure: Rhodanine (2-thioxo-thiazolidinone).
  • Substituents: 4-Methoxyphenylmethylamino-butyl chain at position 3 and benzodioxinylmethylene at position 5.
  • Synthesis : Microwave-assisted reaction of diamine hydrochloride with triethylamine and benzodioxin aldehyde (5% yield).
  • Key Feature: The alkylamino side chain enhances interaction with protein kinases, while the benzodioxin group improves metabolic stability .

Data Tables

Key Findings

Structural Flexibility: Thiazolidinone derivatives exhibit diverse bioactivity depending on substituents. The benzodioxin group enhances stability, while chlorophenyl/methoxy groups modulate electronic properties .

Synthetic Challenges : Microwave irradiation improves reaction efficiency for rhodanine derivatives but yields remain low (e.g., 5% for 9c) .

Biological Potential: The target compound’s benzodioxin and chlorophenyl groups align with kinase inhibitor pharmacophores, warranting further evaluation against cancer models .

Q & A

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Methodology : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Optimize catalyst loading (e.g., <5 mol% acetic acid) and employ microwave-assisted synthesis to reduce reaction time and energy consumption .

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